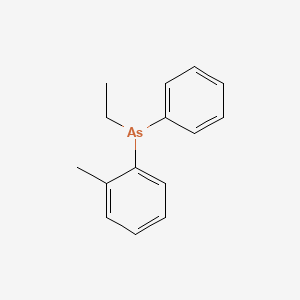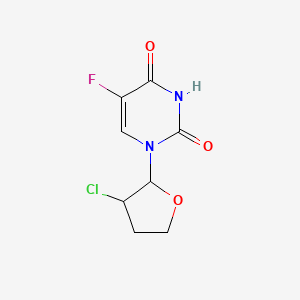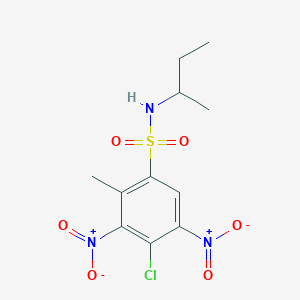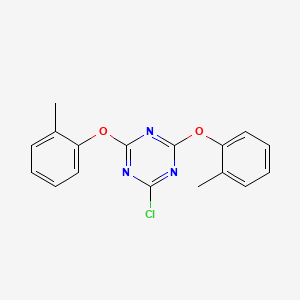![molecular formula C20H15Cl2NO4S2 B14506832 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] CAS No. 63085-98-3](/img/structure/B14506832.png)
1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, chloro, and methylsulfanyl groups attached to a phenylene bis(oxy) backbone
Vorbereitungsmethoden
The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Nitration: Introduction of the nitro group using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro groups using chlorine gas or other chlorinating agents.
Methylsulfanylation: Introduction of the methylsulfanyl groups using methylthiol or related reagents.
Bis(oxy) linkage formation: Formation of the bis(oxy) linkage through a reaction involving phenol derivatives and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The bis(oxy) linkage allows for coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol and dichloromethane, and catalysts such as palladium on carbon .
Wissenschaftliche Forschungsanwendungen
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the chloro groups can undergo nucleophilic substitution, and the methylsulfanyl groups can engage in thiol-related chemistry. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: Similar bis(oxy) linkage but with bromine substituents.
1,1’-[1,3-Phenylene]bis(2-nitroethanone): Contains nitro groups but lacks the chloro and methylsulfanyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium): Features a different aromatic backbone and functional groups
Eigenschaften
CAS-Nummer |
63085-98-3 |
|---|---|
Molekularformel |
C20H15Cl2NO4S2 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
2,4-bis(2-chloro-4-methylsulfanylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C20H15Cl2NO4S2/c1-28-13-4-7-18(15(21)10-13)26-12-3-6-17(23(24)25)20(9-12)27-19-8-5-14(29-2)11-16(19)22/h3-11H,1-2H3 |
InChI-Schlüssel |
XXYYJRYTHYEGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)SC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)




